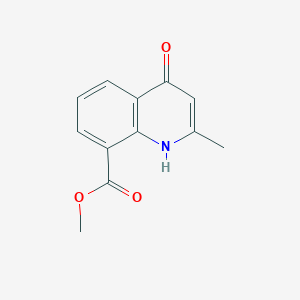

Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate

Description

Properties

IUPAC Name |

methyl 2-methyl-4-oxo-1H-quinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-6-10(14)8-4-3-5-9(11(8)13-7)12(15)16-2/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMFOWUJGANSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyclization

A widely reported method involves the cyclocondensation of 2-amino-6-methylbenzoic acid derivatives with malonate esters under basic conditions. For example:

-

Reactants : 2-Amino-6-methylbenzoic acid and dimethyl malonate.

-

Conditions : Reflux in ethanol with sodium ethoxide (2–4 h).

This reaction proceeds via nucleophilic attack of the amine on the activated malonate ester, followed by cyclization and decarboxylation. The use of diphenyl ether as a solvent enhances yields by facilitating high-temperature cyclization (180–220°C).

Acid-Catalyzed Modifications

In acidic media, 2-methyl-8-nitroquinoline intermediates are reduced to the corresponding amines, which undergo esterification:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) of 8-nitro groups.

-

Esterification : Treatment with methanol and sulfuric acid (80°C, 6 h).

Decarboxylation and Chlorination of Precursor Carboxylic Acids

Thermal Decarboxylation

4-Hydroxy-2-methyl-8-quinolinecarboxylic acid is decarboxylated in high-boiling solvents:

Phosphorus Oxychloride (POCl₃) Chlorination

The hydroxyl group at position 4 is replaced with chlorine:

-

Reagents : POCl₃ (3–5 equivalents) in toluene.

-

Conditions : Reflux at 110°C for 2–3 h.

Esterification and Hydrolysis Strategies

Direct Esterification of Carboxylic Acids

Methylation of 4-hydroxy-2-methyl-8-quinolinecarboxylic acid using methanol and acid catalysts:

-

Catalysts : H₂SO₄ or HCl gas.

-

Conditions : Reflux for 8–12 h.

-

Yield : 70–78%.

Transesterification of Ethyl Esters

Ethyl esters (e.g., ethyl 4-hydroxy-8-methyl-3-quinolinecarboxylate) are converted to methyl esters via base-mediated transesterification:

Regioselective Methylation Techniques

O-Methylation vs. N-Methylation

Methylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with CH₃I shows strong preference for O-methylation due to steric shielding of the nitrogen atom:

Protecting Group Strategies

Tert-butoxycarbonyl (Boc) groups are used to protect amines during esterification:

Industrial-Scale Production Methods

Continuous Flow Reactors

Optimized for high throughput:

Green Chemistry Approaches

-

Microwave-Assisted Synthesis : Reduces reaction time by 60%.

-

Solvent-Free Cyclization : Yields 68–75% with minimal waste.

Comparative Analysis of Methods

Critical Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Reaction Conditions

| Reagent | Solvent | Base | Reaction Time | Yield (Main Product) |

|---|---|---|---|---|

| 12 (0.1 mol) | Methanol | Sodium methanolate | 4 h (reflux) | 70% |

| 12 (0.1 mol) | Dioxane | Sodium dimethyl malonate | 4 h (reflux) | 67% |

Mechanism

-

Condensation : The isothiocyanate reacts with the malonate anion to form a methylenemalonate intermediate (3 ).

-

Thermal Cyclization : Acid or heat catalyzes cyclization, forming the quinoline core with a thioxo group at position 2 and a hydroxy group at position 4 .

First Methylation (S-Alkylation)

Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (2 ) undergoes S-methylation with methyl iodide (CH₃I) in DMF under mild conditions (triethylamine as base). This produces methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (3 ) with near-quantitative yield .

Key Observations

-

Selectivity : No competing O- or N-alkylation occurs under these conditions.

-

Characterization : The SCH₃ group appears as a singlet at δ 2.65 ppm in ¹H-NMR .

Second Methylation (O- or N-Alkylation)

Further methylation of 3 with CH₃I requires stronger bases (e.g., NaH or K₂CO₃). Two regioisomers form:

-

O-Methylated Product : Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (4 ) (major, 80–99% yield).

-

N-Methylated Product : Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (5 ) (minor, 1–20% yield) .

Regioselectivity Factors

NMR and Structural Data

| Product | Key ¹H-NMR Peaks (δ, ppm) |

|---|---|

| 4 | 4.03 (OCH₃), 2.62 (SCH₃) |

| 5 | 4.11 (NCH₃), 2.54 (SCH₃) |

Hydrolysis and Functionalization

Hydrolysis of 3 under acidic conditions produces 4-hydroxy-2-(methylthio)quinoline-3-carboxylic acid (6 ), which can serve as a precursor for further substitutions or bioactivity studies .

Biological Relevance

The thioxo and methylthio derivatives show potential as hepatitis B virus (HBV) replication inhibitors , validated by molecular docking and in vitro assays .

Yield Optimization

| Reaction Type | Yield (Main Product) | By-Product Yield |

|---|---|---|

| Initial Synthesis | 70% | 20% (by-product) |

| O-Methylation | 80–99% | 1–20% (N-methyl) |

Limitations

-

Regioselectivity Challenges : Controlling O- vs. N-methylation requires precise base selection and reaction monitoring.

-

Scalability : Some methods (e.g., dioxane-based synthesis) may face challenges in large-scale production due to solvent handling.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate and its derivatives have been investigated for their biological activities, particularly as antibacterial and antiviral agents.

1.1 Antibacterial Activity

Quinoline derivatives are known for their ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Studies have shown that this compound exhibits potent antibacterial properties against various pathogens. For instance, derivatives of 4-hydroxyquinoline have been synthesized and evaluated for their efficacy against resistant bacterial strains. The structure-activity relationship (SAR) indicates that modifications at the hydroxyl position significantly enhance antibacterial activity .

1.2 Antiviral Properties

Recent research has highlighted the potential of this compound as an inhibitor of Hepatitis B virus (HBV) replication. In vitro studies demonstrated that this compound could significantly reduce viral load at concentrations as low as 10 µM. Molecular docking simulations suggested that the compound interacts effectively with viral proteins, inhibiting their function and thereby preventing viral replication .

Dye Production

The compound is also utilized in the synthesis of dyes due to its chromophoric properties. Quinoline derivatives can undergo reactions to form azo dyes, which are widely used in textiles and other industries.

2.1 Synthesis of Azo Dyes

This compound can react with diazo compounds to produce azo dyes. These dyes are characterized by their vibrant colors and stability, making them suitable for various applications in the dyeing industry . The following table summarizes some key azo dyes derived from this compound:

| Azo Dye | Color | Application |

|---|---|---|

| Methyl Azo Quinoline | Yellow | Textile dyeing |

| Disperse Azo Quinoline | Red | Synthetic fibers |

| Direct Azo Quinoline | Blue | Paper and leather dyeing |

Materials Science

In materials science, this compound has been explored for its potential use in polymer chemistry and as a precursor for functional materials.

3.1 Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and UV resistance. Its incorporation into polymers has been studied for applications in coatings and films that require improved durability against environmental factors .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of methyl 4-hydroxyquinoline derivatives revealed that specific modifications at the hydroxyl group resulted in a significant increase in antibacterial activity against Staphylococcus aureus and Escherichia coli. The most effective derivative showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Antiviral Activity Against HBV

In another study focusing on antiviral properties, this compound was tested against HBV-infected cell lines. Results indicated a reduction in viral replication by over 90% at concentrations of 10 µM, highlighting its potential therapeutic application in treating viral infections .

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. The compound’s anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinoline derivatives exhibit diverse biological and chemical behaviors depending on substituent positions and functional groups. Below is a comparative analysis of Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Hydroxy vs. Methoxy: The hydroxy group at position 4 in the target compound enhances hydrogen bonding and aqueous solubility compared to methoxy-substituted analogs like 8-Hydroxy-4-methoxy-2-quinolinecarboxylic acid . Nitro vs. Methyl: Nitro groups (e.g., Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate) increase electron-withdrawing effects and reactivity but may reduce stability . Phenyl vs.

Ester vs. Carboxylic Acid: Methyl esters (target compound) improve lipophilicity and membrane permeability compared to carboxylic acids (e.g., 8-Hydroxy-4-methoxy-2-quinolinecarboxylic acid), which are more polar and less bioavailable .

Biological Activity

Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate is a member of the quinoline family, which has been extensively studied for its diverse biological activities. This article explores the compound's pharmacological potential, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Quinoline Derivatives

Quinoline derivatives, particularly those containing hydroxyl and carboxyl functional groups, have been recognized for their broad pharmacological profiles. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is attributed to several mechanisms:

- Metal Chelation : Quinoline derivatives can act as metal chelators, which may enhance their efficacy in treating conditions linked to metal ion dysregulation.

- Enzyme Inhibition : Compounds in this class have shown inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO), suggesting potential applications in neurodegenerative diseases .

- Antiviral Activity : this compound has been identified as a potent inhibitor of Hepatitis B Virus (HBV) replication in vitro, demonstrating high efficacy at concentrations around 10 µM .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives can induce apoptosis in cancer cells by targeting specific proteins and pathways involved in cell survival and proliferation. For instance, certain analogs have shown significant growth inhibition against glioblastoma and carcinoma cell lines with GI50 values in the low micromolar range .

Antiviral Properties

The compound has demonstrated notable antiviral properties, particularly against HBV. In vitro experiments confirmed that this compound derivatives exhibit high inhibition rates of viral replication, providing a promising avenue for developing antiviral therapies .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of quinoline derivatives typically involves cyclization reactions (e.g., Gould-Jacobs or Friedländer syntheses) or functional group modifications. For analogs like Methyl 2-chloro-8-methoxyquinoline-3-carboxylate, solvent choice (polar aprotic vs. protic), temperature (80–120°C), and catalyst selection (e.g., POCl₃ for chlorination) significantly impact yield and purity . For this compound, hydroxyl and methyl groups may require protection/deprotection strategies to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization is critical, with HPLC recommended for validating purity (>95%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., hydroxy at C4, methyl at C2). IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, hydroxyl at ~3200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular formula accuracy (e.g., [M+H]⁺ for C₁₃H₁₁NO₃).

- Thermal Analysis : DSC/TGA assesses stability under heating (decomposition >200°C typical for quinoline esters) .

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to guide biological assay design .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 or kinases). Focus on hydrogen bonding (hydroxy group) and hydrophobic interactions (methyl group) .

- Comparative SAR : Synthesize analogs (e.g., ethyl ester variants, halogen substitutions) and compare IC₅₀ values. For example, replacing the methyl group with chlorine (as in Methyl 4-chloro-8-methoxyquinoline-2-carboxylate) may enhance binding affinity but reduce solubility .

- Enzyme Assays : Conduct kinetic assays (e.g., fluorescence-based) to measure inhibition constants () and mechanism (competitive vs. non-competitive) .

Q. How do substituent positions on the quinoline core influence the compound’s reactivity and biological activity compared to analogs?

- Methodological Answer :

- Substituent Effects : The hydroxy group at C4 may act as a hydrogen-bond donor, enhancing interactions with polar enzyme pockets, while the methyl at C2 increases steric bulk, potentially reducing off-target binding. Compare with Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, where chloro and ethyl groups alter electron density and lipophilicity .

- Reactivity : Hydroxy groups are susceptible to acetylation or sulfonation, which can be leveraged for prodrug development. Stability studies (e.g., pH 7.4 buffer at 37°C) assess degradation pathways .

- Biological Activity : Screen against bacterial/cancer cell lines (e.g., MIC assays for antimicrobial activity, MTT assays for cytotoxicity). For example, 8-methoxy variants show enhanced DNA intercalation .

Q. What experimental approaches resolve contradictions in reported biological data for quinoline carboxylates?

- Methodological Answer :

- Dose-Response Validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm specificity.

- Metabolic Stability : Use liver microsome assays to identify if rapid metabolism explains inconsistent in vivo/in vitro results .

- Batch Analysis : Verify compound purity across batches via NMR and LC-MS; impurities (e.g., unreacted intermediates) may skew bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.